molecular formula C14H19N3O B13925794 5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine

5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13925794
M. Wt: 245.32 g/mol
InChI Key: IJKSDTPUROUQGQ-UHFFFAOYSA-N
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Description

5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyridine derivative with a piperidine moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated piperidine-pyridine compounds .

Scientific Research Applications

5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing cognitive functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in serotonin and dopamine pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its dual ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing drugs with targeted effects on neurological pathways .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

5-[(1-methylpiperidin-4-yl)methoxy]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H19N3O/c1-17-6-3-11(4-7-17)10-18-13-8-12-2-5-15-14(12)16-9-13/h2,5,8-9,11H,3-4,6-7,10H2,1H3,(H,15,16)

InChI Key

IJKSDTPUROUQGQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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